2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide
Description
This compound features a pyrimidin-2-ylthioacetamide scaffold with a 3-chlorophenylsulfonyl group at position 5 of the pyrimidinone ring and a 2,4-difluorophenyl acetamide moiety. The 2,4-difluorophenyl substituent may increase lipophilicity compared to mono-halogenated analogues, influencing pharmacokinetic profiles such as membrane permeability .
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3O4S2/c19-10-2-1-3-12(6-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-14-5-4-11(20)7-13(14)21/h1-8H,9H2,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNHHXVMKSXNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a member of the pyrimidine derivatives family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H16ClN3O5S2
- Molecular Weight : 465.9 g/mol
- IUPAC Name : 2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
- InChI Key : QOAOBQDBKOJTAD-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases. Notably, it acts as an inhibitor of myeloperoxidase (MPO), a heme peroxidase linked to inflammatory and autoimmune disorders. The inhibition mechanism is characterized by time-dependent covalent modification of MPO, leading to irreversible inactivation .
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values indicating potent anti-tumor activity against breast cancer cells (MDA-MB-231) and other malignancies:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 27.6 | |
| Compound B | A549 (lung carcinoma) | 15.6 | |
| Compound C | HepG2 (liver cancer) | 10.28 |
These findings suggest that the compound could be further evaluated for its anticancer properties.
Antimicrobial Activity
The compound has also been studied for its potential antimicrobial properties. Research indicates that similar pyrimidine derivatives possess broad-spectrum activity against various bacterial strains, suggesting that the target compound may exhibit similar effects.
Preclinical Evaluation
A preclinical study involving a derivative of this compound demonstrated robust inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood. This was significant as MPO is implicated in several inflammatory conditions . The lead compound showed favorable pharmacokinetic properties and was advanced to first-in-human studies.
In Vivo Studies
In vivo studies using cynomolgus monkeys treated with lipopolysaccharide showed that oral administration of the compound resulted in substantial inhibition of plasma MPO activity. This reinforces the potential therapeutic application of the compound in managing inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, studies have shown that pyrimidine derivatives can act as inhibitors of various cancer-related pathways. The specific compound under discussion has been evaluated for its efficacy against several cancer cell lines, showing promising results in reducing tumor growth.
Case Study:
A study conducted on a related compound indicated significant anticancer properties in xenograft models, where the compound inhibited tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound's sulfonyl group enhances its potential as an antimicrobial agent. Preliminary studies suggest that it may exhibit activity against a variety of bacterial strains, making it a candidate for further development as an antibiotic.
Case Study:
In vitro tests have shown that structurally similar compounds possess notable antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression.
Research Insights:
Molecular docking studies have indicated that this compound can effectively bind to the active sites of HDACs, suggesting its utility in epigenetic modulation for cancer therapy .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Substituent Effects
The table below highlights key structural differences among the target compound and analogues from the evidence:
Key Observations:
- Sulfonyl vs. Cyano/Ethyl Groups: The target compound and feature sulfonyl groups at position 5, which may enhance stability and hydrogen-bonding capacity compared to the cyano/ethyl groups in .
- Trifluoromethyl Group : includes a 3-(trifluoromethyl)phenyl group, which is highly lipophilic and may confer distinct pharmacokinetic properties.
Implications for Bioactivity
- Electron-Withdrawing Effects: The 3-chlorophenylsulfonyl group in the target compound may improve enzyme-binding affinity compared to non-sulfonylated analogues (e.g., ).
- Steric Considerations : The trifluoromethyl group in introduces significant steric bulk, which could either enhance or disrupt target engagement depending on the binding pocket size.
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide?
- Methodological Answer : Synthesis involves multi-step reactions with strict control of temperature, solvent polarity, and reaction time. For example, sulfonylation steps require anhydrous conditions (e.g., DMF as solvent) at 60–80°C for 6–8 hours . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Key parameters affecting yield:
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments (e.g., aromatic protons at δ 7.28–7.82 ppm, sulfonyl groups at δ 12.50 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed [M+H] within 2 ppm of theoretical) .
- Elemental Analysis : Carbon, nitrogen, and sulfur percentages must align with theoretical values (e.g., C%: 45.29 vs. 45.36 calculated) to confirm purity .
Advanced Research Questions
Q. How can computational methods enhance the design of reactions involving this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for sulfonylation and thioether formation steps. Tools like Gaussian or ORCA optimize reaction pathways, while machine learning models (e.g., ICReDD’s workflow) screen solvent/catalyst combinations to reduce trial-and-error experimentation . For example, computed activation energies for sulfonyl group transfer can guide temperature selection (e.g., <100°C to avoid side reactions).
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (e.g., Mueller-Hinton broth, 37°C).
- Structural Confirmation : Ensure batch-to-batch consistency via NMR and HPLC (>95% purity) to exclude impurities as confounding factors .
- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure binding affinities for suspected targets (e.g., bacterial dihydrofolate reductase) .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Kinetic studies (e.g., Lineweaver-Burk plots) identify competitive/non-competitive inhibition. For example, monitor dihydrofolate reductase activity at varying substrate concentrations .
- Proteomics/Transcriptomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or RNA-seq identifies differentially expressed proteins/genes in treated vs. untreated cells .
- Molecular Docking : AutoDock Vina predicts binding poses with target proteins (e.g., COX-2 for anti-inflammatory activity) using the compound’s 3D structure (PubChem CID) .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and assess bioactivity changes .
- 3D-QSAR Models : CoMFA (Comparative Molecular Field Analysis) correlates steric/electrostatic fields with activity data (e.g., IC values) to prioritize analogs .
- Key SAR Findings :
| Modification | Bioactivity Trend |
|---|---|
| Electron-withdrawing groups on phenyl rings | ↑ Antimicrobial potency |
| Thioether linker replacement (e.g., with ether) | ↓ Solubility and activity |
| Bulkier substituents at pyrimidinone | Alters target selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
